Benzenamine, 4-(2-benzothiazolyl)-2-iodo-
Overview
Description
Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is a complex organic compound that features a benzene ring substituted with an amine group, a benzothiazole moiety, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- typically involves the iodination of a precursor compound. One common method is the electrophilic substitution reaction where an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent, is used to introduce the iodine atom into the benzene ring. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the formation of the benzothiazole ring followed by the introduction of the amine group and finally the iodination step. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(2-benzothiazolyl)-2-iodo- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitrobenzenamine, aminobenzenamine, and various substituted benzenamine derivatives depending on the specific reaction and conditions used.
Scientific Research Applications
Benzenamine, 4-(2-benzothiazolyl)-2-iodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or modulating enzyme activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(6-methyl-2-benzothiazolyl)-: Similar structure but with a methyl group instead of an iodine atom.
Benzenamine, 4-(2-benzothiazolyl)-2-methyl-: Similar structure with a methyl group at the 2-position instead of an iodine atom.
Uniqueness
The presence of the iodine atom in Benzenamine, 4-(2-benzothiazolyl)-2-iodo- makes it unique compared to its analogs. The iodine atom can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-iodoaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZOZUQVHHJNTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327657 | |
Record name | 2-(4'-amino-3'-iodophenyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162374-60-9 | |
Record name | 2-(4'-amino-3'-iodophenyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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